[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Hydantoin SAR Anti-proliferative activity 3-Fluorobenzyl substituent effect

[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a synthetic hydantoin (imidazolidine-2,4-dione) derivative featuring a 3-fluorobenzyl substituent at the N1 position and an acetic acid side chain at the 4-position of the dioxoimidazolidine ring. The compound has a molecular formula of C₁₂H₁₁FN₂O₄ and a molecular weight of 266.22 g/mol.

Molecular Formula C12H11FN2O4
Molecular Weight 266.22 g/mol
CAS No. 2174896-12-7
Cat. No. B1415230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
CAS2174896-12-7
Molecular FormulaC12H11FN2O4
Molecular Weight266.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)O
InChIInChI=1S/C12H11FN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
InChIKeyVTOAAUVSJJTBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties and Procurement Specifications of [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid (CAS 2174896-12-7)


[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a synthetic hydantoin (imidazolidine-2,4-dione) derivative featuring a 3-fluorobenzyl substituent at the N1 position and an acetic acid side chain at the 4-position of the dioxoimidazolidine ring . The compound has a molecular formula of C₁₂H₁₁FN₂O₄ and a molecular weight of 266.22 g/mol . Commercially available purity is typically 95%, with select suppliers offering 98% purity . This compound belongs to the broader class of dioxoimidazolidine-based bioactive scaffolds, which have been investigated as SOAT-1/ACAT-1 inhibitors, P2X7 receptor antagonists, and MMP12 inhibitors, though no published biological activity data are available for this specific compound [1].

Why Generic Hydantoin or Imidazolidine Analogs Cannot Substitute for [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid


The dioxoimidazolidine/hydantoin scaffold is a well-established privileged structure, but biological activity within this class is exquisitely sensitive to both the nature and position of the N1 substituent [1]. Literature on structurally related hydantoin derivatives demonstrates that the presence of a fluorine atom at the 3-position of the N-benzyl phenyl ring produces an approximately 7- to 8-fold difference in anti-proliferative potency compared to the 3,4-difluoro analog in the same assay system [2]. Moreover, the 3-fluoro positional isomer is expected to display distinct electronic properties (σₘ ≈ 0.34 for F vs. σₚ ≈ 0.06; σₘ ≈ 0.37 for Cl) and metabolic stability profiles compared to 4-fluoro, 4-chloro, or unsubstituted benzyl analogs [3]. Simple substitution with an unsubstituted benzyl, 4-halobenzyl, or non-benzyl N1 derivative is therefore not equivalent from either a structure-activity relationship (SAR) or chemical reactivity standpoint.

Quantitative Evidence Supporting Selection of [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid Over Structural Analogs


Fluorine Substitution at the 3-Position of the N-Benzyl Ring Modulates Anti-Proliferative Potency by ~8-Fold vs. 3,4-Difluoro Analog in Osteosarcoma Cells

In a study of azaspiro bicyclic hydantoin derivatives bearing an N1-(3-fluorobenzyl) motif, compound 7h (containing a 3-fluorobenzyl group) exhibited an IC₅₀ of 102 μM against the LM8G7 murine osteosarcoma cell line, whereas compound 7i (containing a 3,4-difluorobenzyl group) showed an IC₅₀ of 13 μM in the same assay [1]. This ~7.8-fold difference in potency was observed under identical experimental conditions, and the authors explicitly noted that 'the presence of fluorine atom at the 3rd position of the phenyl ring of the hydantoin side chain may determine the potency of the molecule' [1]. For the target compound, which bears a single 3-fluorobenzyl substituent, the structural similarity to 7h's 3-fluorobenzyl motif suggests comparable SAR behavior with respect to the fluorine substitution pattern.

Hydantoin SAR Anti-proliferative activity 3-Fluorobenzyl substituent effect

3-Fluorobenzyl Substituent Provides Differentiated Electronic and Lipophilic Parameters Compared to 4-Chlorobenzyl Analog (Calculated Properties)

The [1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid analog (CAS 1910769-52-6, molecular formula C₁₂H₁₁ClN₂O₄, MW 282.68) represents the closest commercially cataloged benzyl-substituted analog . The target compound's 3-fluorobenzyl substituent imparts a Hammett meta-substituent constant (σₘ) of approximately 0.34 for fluorine, versus σₘ ≈ 0.37 for chlorine, indicating comparable electron-withdrawing character but meaningfully distinct steric (van der Waals radius: F ≈ 1.47 Å vs. Cl ≈ 1.75 Å) and lipophilic (π: F ≈ 0.14 vs. Cl ≈ 0.71) parameters [1]. The chlorine analog has a higher molecular weight (282.68 vs. 266.22 g/mol) and a calculated XlogP of 0.8 , whereas the fluorine analog is expected to have a lower logP due to fluorine's weaker lipophilicity contribution compared to chlorine [1].

Physicochemical differentiation Hammett constants Halogen substitution effects

Hydantoin-Based Scaffolds Containing 3-Fluorobenzyl Motifs Demonstrate Angioinhibitory VEGF Suppression Activity Distinct from Non-Fluorinated Analogs

The hydantoin derivative 7h bearing a 3-fluorobenzyl substituent not only showed anti-proliferative activity (IC₅₀ = 102 μM) but also demonstrated biological effects on endothelial tube formation inhibition, whereas its 3,4-difluoro counterpart 7i (IC₅₀ = 13 μM) additionally induced down-regulation of VEGF secretion in LM8G7 cells [1]. The researchers reasoned that fluorine substitution at the 3-position of the phenyl ring is a determinant of molecular potency within this series [1]. Although the target compound is a simpler hydantoin-acetic acid derivative (not the spirocyclic scaffold of 7h/7i), the shared 3-fluorobenzyl hydantoin pharmacophoric element suggests similar potential for fluorine-dependent modulation of biological activity.

VEGF inhibition Angiogenesis 3-Fluorobenzyl hydantoin

The Carboxylic Acid Side Chain Enables Further Derivatization Beyond Simple Hydantoin Core Variants

The target compound features a free carboxylic acid at the 4-position of the dioxoimidazolidine ring, as confirmed by multiple vendor datasheets . This functional handle enables direct amide coupling, esterification, or conjugation reactions without requiring additional deprotection steps. In contrast, simpler N-benzyl-hydantoin derivatives lacking the acetic acid side chain (such as 3-(4-fluorobenzyl)imidazolidine-2,4-dione, CAS not listed, or 1-(4-fluorophenyl)-2,5-dioxoimidazolidine variants, CAS 1214842-25-7) offer fewer options for further functionalization . Additionally, the commercial availability of this compound at 98% purity from select suppliers provides a higher-purity starting point compared to analogs typically offered at 95%.

Synthetic diversification Hydantoin-acetic acid building block Amide/ester conjugation

The 3-Fluorobenzyl Hydantoin Motif Provides a Non-Aniline Scaffold Distinct from P2X7 Antagonist Chemotypes

The broader 2,5-dioxoimidazolidine class has been developed as conformationally constrained P2X7 receptor antagonists distinct from the KN62 chemotype [1]. In this class, compounds achieved IC₅₀ values ranging from 9 to 54 nM in IL-1β ELISA and ethidium uptake assays [1]. The N-benzyl substitution pattern (including fluorobenzyl variants) was a key structural feature explored in the SAR campaign for this scaffold [1]. While the target compound itself has not been profiled against P2X7, the 3-fluorobenzyl-dioxoimidazolidine core represents a distinct scaffold topology compared to the tyrosine-based KN62 backbone, offering alternative patent space and selectivity profile potential.

P2X7 receptor Scaffold differentiation Non-aniline chemotype

3-Fluorobenzyl vs. Unsubstituted Hydantoin-Acetic Acid: Differentiated Physicochemical Profile for Biological Screening

The unsubstituted hydantoin-5-acetic acid (CAS 5427-26-9, MW 158.11, C₅H₆N₂O₄) is a commonly used acylating reagent and screening compound . The introduction of a 3-fluorobenzyl group at N1 (target compound, MW 266.22, C₁₂H₁₁FN₂O₄) adds significant lipophilic bulk (calculated XlogP increase of approximately 1–2 log units based on fragment contributions) and introduces aromatic π-stacking and halogen-bonding capabilities [1]. This transformation from a polar, low-MW core to a more drug-like halogenated benzyl derivative has implications for membrane permeability and target engagement profiles in cell-based assays. The storage condition specification of 2–8°C for the target compound also differs from the ambient storage typical of the simpler hydantoin-acetic acid parent.

Hydantoin library design N-Substitution effects Compound solubility

Optimal Research and Industrial Application Scenarios for [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid


Structure-Activity Relationship (SAR) Studies of N1-Benzyl Hydantoin Derivatives for Anti-Proliferative or Antiangiogenic Target Identification

The 3-fluorobenzyl-substituted hydantoin scaffold has demonstrated class-level anti-proliferative activity and VEGF pathway modulation in osteosarcoma models, with the fluorine substitution pattern at the 3-position identified as a potency determinant [1]. This compound serves as a key SAR probe for systematically varying the benzyl halogenation position (3-F vs. 4-F vs. 3,4-diF vs. 4-Cl) to map electronic and steric requirements at the target binding site.

Medicinal Chemistry Diversification via Carboxylic Acid Conjugation for Targeted Library Synthesis

The free acetic acid side chain enables straightforward amide coupling with diverse amine-containing fragments, ester prodrug formation, or hydrazide/ hydroxamic acid derivatization . This functional handle is absent in simpler N-benzyl hydantoins lacking the 4-acetic acid moiety, making the target compound a versatile dual-functional building block for generating focused compound libraries from a single starting material.

Development of Non-Tyrosine-Based P2X7 Receptor Antagonist Scaffolds

The dioxoimidazolidine scaffold class has yielded potent P2X7 receptor antagonists with IC₅₀ values in the low nanomolar range, structurally distinct from the KN62 chemotype [2]. The 3-fluorobenzyl N1 substituent aligns with SAR trends observed in this class, and the target compound provides a synthetically accessible entry point for constructing and profiling novel constrained P2X7 antagonist candidates outside established patent space.

SOAT-1/ACAT-1 Inhibitor Lead Generation Using Dioxoimidazolidine Scaffolds

Patents from Galderma Research & Development disclose dioxo-imidazolidine derivatives as SOAT-1 (ACAT-1) inhibitors with reported IC₅₀ values in the low nanomolar range (3–9 nM) for certain analogs [3]. The core structure of the target compound aligns with the general formula claimed in these patents, positioning it as a relevant intermediate or screening compound for dermatological, metabolic, or cosmetic applications targeting cholesterol esterification pathways.

Quote Request

Request a Quote for [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.